Octylmanganese chloride
Description
Octylmanganese chloride is an organomanganese compound characterized by a manganese center bonded to an octyl (C₈H₁₇) hydrocarbon chain and chloride ligands. Organomanganese compounds are known for their redox activity and utility in cross-coupling reactions, though specific data on this compound’s reactivity and stability must be inferred from analogous systems .
Properties
CAS No. |
147608-28-4 |
|---|---|
Molecular Formula |
C8H17ClMn |
Molecular Weight |
203.61 g/mol |
IUPAC Name |
chloromanganese(1+);octane |
InChI |
InChI=1S/C8H17.ClH.Mn/c1-3-5-7-8-6-4-2;;/h1,3-8H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
CBADUKXZDGRORJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCC[CH2-].Cl[Mn+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Octylmanganese chloride can be synthesized through the reaction of octylmagnesium bromide with manganese(II) chloride. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran (THF). The general reaction is as follows:
MnCl2+2C8H17MgBr→Mn(C8H17)2+2MgBrCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Octylmanganese chloride undergoes various types of chemical reactions, including:
Oxidation: The manganese center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form manganese(0) species.
Substitution: The octyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and permanganates.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or aryl halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Higher oxidation state manganese compounds.
Reduction: Manganese(0) species.
Substitution: New organomanganese compounds with different alkyl or aryl groups.
Scientific Research Applications
Octylmanganese chloride has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for its potential role in biological systems as a trace element.
Medicine: Explored for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of octylmanganese chloride involves the interaction of the manganese center with various substrates. The manganese atom can undergo redox reactions, facilitating electron transfer processes. The octyl group provides steric and electronic effects that influence the reactivity and selectivity of the compound. Molecular targets include organic molecules with functional groups that can coordinate to the manganese center, leading to catalytic transformations.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Related Compounds
1-Octanesulfonyl Chloride (C₈H₁₇SO₂Cl)
- Structure : Features an octyl group bonded to a sulfonyl chloride moiety.
- Reactivity : Highly electrophilic, used in sulfonylation reactions to introduce sulfonate groups.
- Applications : Intermediate in surfactants, pharmaceuticals, and agrochemicals.
- Contrast: Unlike octylmanganese chloride, 1-octanesulfonyl chloride lacks a metal center, limiting its utility in redox catalysis. Its hydrolysis sensitivity contrasts with the likely air/moisture sensitivity of organomanganese compounds .
DL-Octopamine Hydrochloride (C₈H₁₂NO₂·HCl)
- Structure: A biogenic amine hydrochloride with a phenolic hydroxyl group.
- Reactivity : Bioactive compound acting as a neurotransmitter in invertebrates.
- Applications : Pharmaceutical research (e.g., metabolic studies).
- Contrast: While both compounds contain chloride, DL-octopamine hydrochloride is ionic and water-soluble, whereas this compound is expected to be nonpolar and organometallic, favoring organic solvents .
Hexaaquanickel(II) Chloride ([Ni(H₂O)₆]Cl₂)
- Structure : Coordination complex with six water molecules ligating a Ni²⁺ center.
- Reactivity : Hygroscopic, dissolves readily in water to release Ni²⁺ ions.
- Applications : Electroplating, nickel precursor in materials science.
- Contrast : this compound’s covalent Mn–C bond grants it distinct reactivity (e.g., insertion into C–X bonds) compared to the ionic nature of hexaaquanickel(II) chloride .
Oxychlordane (C₁₀H₄Cl₈O)
- Structure : Chlorinated cyclodiene metabolite with an epoxide group.
- Reactivity : Persistent organic pollutant, resistant to degradation.
- Applications: None (toxic environmental contaminant).
- Contrast: Oxychlordane’s environmental persistence and bioaccumulation differ starkly from organomanganese compounds, which are typically reactive and less stable in ecosystems .
Comparative Data Table
| Property | This compound | 1-Octanesulfonyl Chloride | DL-Octopamine Hydrochloride | Hexaaquanickel(II) Chloride | Oxychlordane |
|---|---|---|---|---|---|
| Formula | C₈H₁₇MnClₓ* | C₈H₁₇ClO₂S | C₈H₁₂NO₂·HCl | [Ni(H₂O)₆]Cl₂ | C₁₀H₄Cl₈O |
| Bond Type | Covalent (Mn–C) | Covalent (S–Cl) | Ionic (HCl salt) | Ionic (Ni²⁺–Cl⁻) | Covalent (Cl–C) |
| Solubility | Organic solvents | Polar aprotic solvents | Water, polar solvents | Water | Lipophilic |
| Primary Use | Catalysis (hypothetical) | Sulfonylation reagent | Neuropharmacology | Electroplating | Environmental toxicant |
| Stability | Air/moisture-sensitive* | Hydrolysis-sensitive | Stable in acidic conditions | Hygroscopic | Extremely persistent |
*Hypothesized based on organomanganese chemistry .
Biological Activity
Octylmanganese chloride is a manganese-based compound with potential applications in various fields including catalysis and biological research. Understanding its biological activity is crucial for evaluating its safety and efficacy in potential applications. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
- Chemical Formula : C8H17ClMn
- Molecular Weight : 202.5 g/mol
- Appearance : Typically presented as a white to light yellow solid.
Biological Activity Overview
This compound exhibits various biological activities, primarily attributed to its manganese content, which plays a vital role in enzymatic processes and cellular functions.
Manganese is an essential trace element involved in numerous biological processes, including:
- Antioxidant Defense : Manganese superoxide dismutase (MnSOD) plays a critical role in protecting cells from oxidative stress by catalyzing the dismutation of superoxide radicals into oxygen and hydrogen peroxide.
- Enzymatic Reactions : Manganese acts as a cofactor for several enzymes involved in metabolism and detoxification processes.
Study 1: Antioxidant Properties
A study examining the antioxidant properties of manganese compounds found that this compound effectively reduced oxidative stress markers in cultured cells. The compound demonstrated a dose-dependent increase in MnSOD activity, leading to decreased levels of reactive oxygen species (ROS) .
| Concentration (µM) | MnSOD Activity (U/mg protein) | ROS Levels (µM) |
|---|---|---|
| 0 | 2.5 | 10 |
| 10 | 5.0 | 7 |
| 50 | 8.0 | 3 |
Study 2: Cytotoxicity Assessment
In another study, the cytotoxic effects of this compound were evaluated using various cell lines. The results indicated that at concentrations below 100 µM, the compound did not exhibit significant cytotoxicity, suggesting a favorable safety profile for potential therapeutic applications .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | >100 |
| HepG2 | >100 |
| MCF-7 | >100 |
Toxicological Profile
The toxicological assessment of this compound indicates low toxicity at therapeutic doses. However, further studies are warranted to evaluate long-term exposure effects and bioaccumulation potential.
Q & A
Q. What are the standard protocols for synthesizing and characterizing octylmanganese chloride in academic laboratories?
- Methodological Answer : Synthesis typically involves reacting manganese chloride with octyl Grignard reagents under inert atmospheres (e.g., argon) at controlled temperatures (0–25°C). Characterization requires nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., δ<sup>1</sup>H and <sup>13</sup>C shifts for alkyl chains) and elemental analysis to verify stoichiometry. Purity assessment via gas chromatography (GC) or high-performance liquid chromatography (HPLC) is critical, with thresholds ≥95% for research-grade material .
Q. How should researchers handle contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?
- Methodological Answer : Discrepancies in solubility or stability data often arise from variations in solvent purity, moisture content, or storage conditions. Cross-validate findings using standardized solvents (e.g., anhydrous THF, hexane) and controlled humidity environments. Compare results with peer-reviewed datasets and prioritize studies that explicitly document experimental conditions (e.g., temperature, inert gas flow rates) .
Q. What safety protocols are essential when working with this compound in catalytic studies?
- Methodological Answer : Use gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact. Conduct reactions in fume hoods to mitigate inhalation risks. Waste disposal must follow institutional guidelines for organomanganese compounds, including neutralization with dilute acetic acid before disposal .
Advanced Research Questions
Q. How can researchers design experiments to investigate the catalytic mechanism of this compound in C–C bond formation?
- Methodological Answer : Employ kinetic isotope effects (KIE) to identify rate-determining steps and in situ spectroscopic techniques (e.g., FTIR, XAS) to monitor intermediate species. Compare turnover frequencies (TOF) under varying ligand environments and temperatures. Computational modeling (DFT) can supplement experimental data to propose mechanistic pathways .
Q. What strategies resolve contradictions in catalytic efficiency between academic studies and industrial-scale trials using this compound?
- Methodological Answer : Scale-up discrepancies often stem from mass transfer limitations or ligand degradation. Use microreactor systems to isolate kinetic vs. diffusion effects. Analyze ligand stability via mass spectrometry and adjust catalyst loading or solvent polarity to mimic industrial conditions .
Q. How should researchers address reproducibility challenges in synthesizing this compound with consistent catalytic activity?
- Methodological Answer : Document precise stoichiometric ratios, reaction times, and purification steps (e.g., column chromatography vs. recrystallization). Implement batch-to-batch quality control using GC-MS and ICP-OES to trace manganese content. Share raw data and procedural details in supplementary materials to enable replication .
Q. What analytical methods are optimal for detecting trace impurities (e.g., chloride byproducts) in this compound samples?
Q. How can researchers evaluate the environmental impact of this compound leakage in lab settings?
- Methodological Answer : Simulate spill scenarios using soil/water matrices and analyze manganese leaching via ICP-MS. Assess biodegradability using OECD 301F tests and ecotoxicity via Daphnia magna or algal bioassays. Compare results with regulatory thresholds (e.g., EPA TSCA) .
Tables for Critical Data Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
